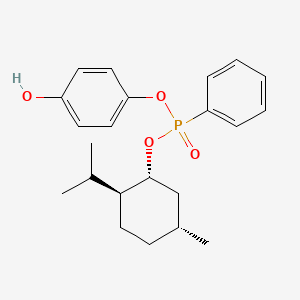![molecular formula C7H13NO B12905477 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol CAS No. 743438-31-5](/img/structure/B12905477.png)
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Azabicyclo[310]hexan-3-yl)ethanol is a bicyclic compound that features a nitrogen atom within its structure, making it a heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the aforementioned synthetic routes suggests potential for industrial application. The palladium-catalyzed cyclopropanation method, in particular, is practical for gram-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A structurally related compound with similar biological activities.
2-Azabicyclo[3.1.0]hexan-3-one:
Uniqueness
2-(3-Azabicyclo[310]hexan-3-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
743438-31-5 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanol |
InChI |
InChI=1S/C7H13NO/c9-2-1-8-4-6-3-7(6)5-8/h6-7,9H,1-5H2 |
Clave InChI |
ZTYGFHUOXIWCQY-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1CN(C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


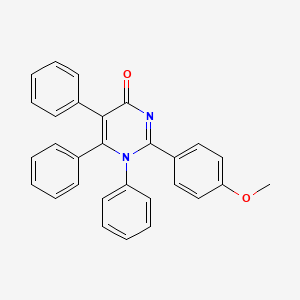

![5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12905410.png)
![2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B12905411.png)
![Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B12905413.png)


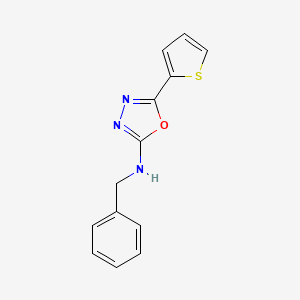
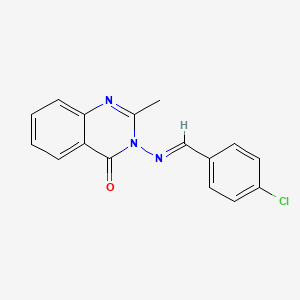
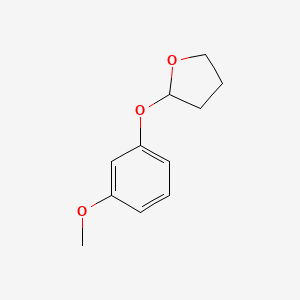
![6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione](/img/structure/B12905457.png)

![3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one](/img/structure/B12905464.png)
